Talipexole - 101626-70-4

Talipexole

Catalog Number: EVT-253047
CAS Number: 101626-70-4
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talipexole is a synthetic dopamine agonist, specifically classified as a dopamine D2 receptor agonist. [] It exhibits a higher affinity for D2 receptors compared to D1 receptors. [] Talipexole also demonstrates antagonistic activity at serotonin 5-HT3 receptors. [, , ] In scientific research, Talipexole serves as a valuable tool to investigate dopaminergic and serotonergic systems and their roles in various physiological and pathological processes.

Mechanism of Action

Talipexole exerts its primary effects by acting as a dopamine D2 receptor agonist. [, , , ] This action leads to the stimulation of dopamine D2 receptors, mimicking the effects of endogenous dopamine. [] Furthermore, Talipexole acts as an antagonist at serotonin 5-HT3 receptors, blocking their activation. [, ] This dual mechanism of action contributes to its diverse pharmacological profile.

Applications
  • Parkinson's Disease Models: Talipexole has been widely used in animal models of Parkinson's disease to investigate its potential neuroprotective effects and ability to alleviate motor deficits. Studies have shown its efficacy in reducing dopamine depletion and improving motor function in MPTP-lesioned monkeys and mice. [, , ] Additionally, Talipexole exhibited protective effects in a planarian model of Parkinson's disease, suggesting a potential for broader therapeutic applications. []
  • Neurotransmitter Release: Research suggests Talipexole influences neurotransmitter release. Studies in rats revealed its ability to inhibit acetylcholine release via presynaptic dopamine D1 receptor stimulation and reduce postganglionic nicotinic and muscarinic activation via postsynaptic D2 receptor stimulation in cardiac sympathetic ganglia. [] In squirrel monkeys, Talipexole decreased spontaneous dopamine overflow in the putamen, a dopamine-rich brain region. []
  • Serotonin Metabolism and Emesis: Talipexole's impact on serotonin metabolism and emesis has been explored in animal models. Compared to bromocriptine, Talipexole demonstrated a weaker influence on serotonin-mediated responses and emesis. [, ] Studies suggest that Talipexole's 5-HT3 receptor blocking property might contribute to its weaker emetic effects compared to other dopamine agonists. [, ]
  • Hypothermia Induction: Talipexole has been shown to induce hypothermia in rats. [, , ] This property was utilized in experimental stroke models, where drug-induced hypothermia via Talipexole administration demonstrated neuroprotective effects by reducing infarct size. [, ]
Future Directions
  • Exploration of Novel Therapeutic Applications: Given its unique pharmacological properties, exploring Talipexole's therapeutic potential in other neurological and psychiatric disorders like schizophrenia, depression, and restless legs syndrome could be promising areas of research. [, , , ]

Bromocriptine

Compound Description: Bromocriptine is a dopamine D1 and D2 receptor agonist used to treat Parkinson's disease, acromegaly, and hyperprolactinemia. It has a more potent effect on serotonin-mediated responses compared to talipexole [, , , , ].

2-Methyl-5-hydroxytryptamine (Serotonin)

Compound Description: Serotonin is a neurotransmitter involved in various physiological functions, including mood, appetite, and gastrointestinal motility. It plays a role in emesis by activating 5-HT3 receptors in the gut and central nervous system [].

Relevance to Talipexole: Talipexole has been shown to block 5-HT3 receptors, which are activated by serotonin [, ]. This antagonistic property of talipexole may contribute to its lower emetic potential compared to other dopamine agonists like bromocriptine, which increase serotonin release and metabolism [, ].

Granisetron

Compound Description: Granisetron is a selective 5-HT3 receptor antagonist primarily used as an antiemetic to prevent nausea and vomiting induced by chemotherapy and radiotherapy [].

Relevance to Talipexole: Granisetron was used in research studies to investigate the role of 5-HT3 receptors in the emetic response elicited by dopamine agonists []. The finding that granisetron blocked talipexole-induced increases in abdominal vagal nerve activity suggests that this effect is mediated by 5-HT3 receptor activation [].

Metoclopramide

Compound Description: Metoclopramide is a dopamine D2 receptor antagonist and 5-HT4 receptor agonist used to treat nausea and vomiting, as well as gastroparesis. It has different mechanisms of action compared to granisetron and talipexole [].

Relevance to Talipexole: Metoclopramide was used as a comparative agent in studies investigating the mechanisms underlying the emetic effects of dopamine agonists []. Unlike granisetron, metoclopramide did not block talipexole-induced increases in abdominal vagal nerve activity, indicating that this effect is not mediated by dopamine D2 receptor antagonism [].

Sulpiride

Compound Description: Sulpiride is a selective dopamine D2 receptor antagonist primarily used in the treatment of psychosis and schizophrenia. It is also used for nausea and vomiting in some countries [].

Relevance to Talipexole: Sulpiride was used to confirm the involvement of D2 receptors in the behavioral effects of talipexole in animal models of Parkinson's disease [, ]. The finding that sulpiride blocked talipexole-induced rotations in rats with nigrostriatal lesions suggests that this effect is mediated by D2 receptor activation [].

SCH 23390

Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist widely used in research to investigate the role of D1 receptors in various neurological and physiological processes [].

Relevance to Talipexole: SCH 23390 was employed to differentiate the effects mediated by D1 and D2 receptors in response to dopamine agonists [, , ]. The lack of effect of SCH 23390 on talipexole-induced rotations in lesioned rats, in contrast to its blockade of bromocriptine's effects, further supports the selective D2 agonism of talipexole [].

Pramipexole

Compound Description: Pramipexole is a dopamine agonist with a higher affinity for D3 receptors compared to D2 receptors. It is used to treat Parkinson's disease and restless legs syndrome [, , , , , ].

Relevance to Talipexole: Both pramipexole and talipexole are non-ergot dopamine agonists used in the treatment of Parkinson's disease [, , , ]. While both drugs offer potential neuroprotection against MPP+ toxicity, they may achieve this through different mechanisms, with pramipexole showing more potent effects []. They are also both potentially effective treatments for restless legs syndrome [].

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: MPP+ is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathological changes seen in Parkinson's disease. It is commonly used in experimental models to study the neuroprotective potential of drugs [, ].

Relevance to Talipexole: MPP+ was used to induce Parkinsonian-like damage in cellular and animal models to investigate the potential protective effects of talipexole [, ]. Talipexole demonstrated some direct antioxidant activity and more potent protection when administered before MPP+ exposure, suggesting potential disease-modifying properties [, ].

Quinpirole

Compound Description: Quinpirole is a selective dopamine D2 and D3 receptor agonist commonly used in research to investigate the role of these receptors in various behavioral and physiological processes [, ].

Relevance to Talipexole: Both quinpirole and talipexole are dopamine agonists with a high affinity for D2 receptors [, ]. They share similar pharmacological profiles in animal models, inducing contralateral rotations in lesioned animals, suggesting their therapeutic potential in Parkinson's disease [].

Cabergoline

Compound Description: Cabergoline is a long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia and Parkinson's disease. It exhibits a long duration of action [, , , ].

Ropinirole

Compound Description: Ropinirole is a non-ergot dopamine agonist with a higher affinity for D3 than D2 receptors, used to treat Parkinson's disease and restless legs syndrome [, , ].

Piribedil

Compound Description: Piribedil is a dopaminergic and antiparkinsonian agent that also acts as an antagonist at alpha2-adrenergic receptors []. It can increase acetylcholine levels in the brain [].

Levodopa

Compound Description: Levodopa is a precursor to dopamine and is considered the gold standard treatment for Parkinson's disease. It is often used in combination with other medications, including dopamine agonists like talipexole [, , , ].

Relevance to Talipexole: Talipexole is often used in combination with levodopa in the treatment of Parkinson's disease [, , ]. Talipexole can potentially reduce the required dose of levodopa and mitigate motor fluctuations associated with long-term levodopa use [, ].

Properties

CAS Number

101626-70-4

Product Name

Talipexole

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

InChI

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)

InChI Key

DHSSDEDRBUKTQY-UHFFFAOYSA-N

SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N

Synonyms

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride
6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride
B HT920
B-HT 920
BHT 920
BHT920
talipexole

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.